
4'-Epi-daunorubicin
Übersicht
Beschreibung
4'-Epi-daunorubicin is a semisynthetic anthracycline derivative structurally related to daunorubicin, a widely used chemotherapeutic agent. The compound differs from its parent molecule by the epimerization of the hydroxyl group at the 4' position of the amino sugar (daunosamine), resulting in an axial-to-equatorial configuration change . This stereochemical modification is achieved through glycoengineering techniques, such as replacing the native 4-ketoreductase gene (dnmV) in Streptomyces peucetius with epimerase genes (avrE or eryBIV) from other biosynthetic pathways, enabling the production of non-natural epi-daunosamine .
The compound retains the core anthracycline structure, which intercalates into DNA and inhibits topoisomerase II, leading to cytotoxic effects. However, its altered sugar moiety impacts DNA binding affinity and pharmacokinetics . Preclinical studies highlight its activity against leukemia and solid tumors, with reduced cardiotoxicity compared to daunorubicin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Epi-daunorubicin can be synthesized through a series of chemical reactions starting from daunorubicin. The process involves the oxidation of the C-4’ hydroxyl group of daunorubicin to form a 4’-keto intermediate, followed by reduction with sodium borohydride (NaBH4) and mild alkaline hydrolysis to remove protecting groups .
Industrial Production Methods: Industrial production of 4’-Epi-daunorubicin involves metabolic engineering of microbial strains such as Streptomyces coeruleorubidus. By disrupting specific genes in the biosynthetic pathway of daunorubicin and introducing genes from other microorganisms, the production of 4’-Epi-daunorubicin can be achieved. The fermentation process typically involves specific conditions such as a seed age of 24-40 hours and an 8-day fermentation period at 25°C .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Epi-daunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The C-4’ hydroxyl group can be oxidized using oxidizing agents to form a 4’-keto intermediate.
Reduction: Sodium borohydride (NaBH4) is commonly used to reduce the 4’-keto intermediate back to a hydroxyl group.
Substitution: Various protecting groups can be introduced and subsequently removed under mild alkaline conditions.
Major Products: The major product formed from these reactions is 4’-Epi-daunorubicin itself, which is used as an intermediate in the synthesis of other anthracycline antibiotics such as epirubicin .
Wissenschaftliche Forschungsanwendungen
Overview
4'-Epi-daunorubicin is structurally similar to daunorubicin but possesses a different spatial orientation of the hydroxyl group at the 4' carbon of the sugar moiety. This modification contributes to its unique properties, including reduced toxicity and enhanced therapeutic efficacy compared to other anthracyclines .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits significant inter-individual variability. Its distribution volume is high (1000-1500 L), and it has a total plasma clearance rate of approximately 45-50 L/h/m² . These characteristics make it a candidate for various chemotherapy regimens.
Chemistry
- Model Compound: Used as a reference for studying synthesis and modification of anthracycline antibiotics.
- DNA Interaction Studies: Investigated for its ability to intercalate with DNA, providing insights into drug-DNA interactions.
Biology
- Cellular Effects: Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. Its mechanism helps in understanding drug resistance in cancer therapy.
- Biochemical Pathways: Studies on its biosynthetic pathways reveal insights into metabolic engineering approaches for producing this compound.
Medicine
- Chemotherapy Regimens: Employed in the treatment of cancers such as leukemia and breast cancer. It is often favored over doxorubicin due to its lower toxicity profile .
- Combination Therapies: It is used in combination with other agents (e.g., fluorouracil) to enhance therapeutic outcomes while minimizing side effects associated with traditional anthracyclines .
Industry
- Industrial Production: Produced through fermentation processes involving genetically engineered microbial strains. This method allows for large-scale production while maintaining high purity levels (over 97%) through advanced purification techniques .
- Intermediate Production: Serves as an intermediate in the synthesis of other anthracycline antibiotics, contributing to pharmaceutical development.
Case Studies
-
Breast Cancer Treatment:
A study compared epirubicin-containing regimens (FEC) with traditional CMF regimens. Results showed improved relapse-free survival rates in patients treated with higher doses of epirubicin . -
Lung Cancer Trials:
A Phase II study evaluated high-dose epirubicin in patients with advanced non-small cell lung cancer. The findings suggested potential efficacy in managing this aggressive cancer type . -
Cardiotoxicity Research:
Investigations into the cardiotoxic effects of anthracyclines highlighted that this compound exhibited significantly lower cardiotoxicity compared to doxorubicin, making it a safer alternative for patients requiring long-term treatment .
Wirkmechanismus
4’-Epi-daunorubicin exerts its effects by intercalating into DNA strands, thereby inhibiting DNA and RNA synthesis. This intercalation results in the formation of complexes that prevent the replication and transcription of genetic material. Additionally, 4’-Epi-daunorubicin inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, leading to DNA cleavage and cell death. The compound also generates free radicals that cause further damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Differences
Key Observations :
- This compound exhibits slightly reduced DNA binding compared to daunorubicin due to steric hindrance from the axial 4'-OH group .
- Idarubicin (4-demethoxydaunorubicin) lacks the methoxy group at position 4, enhancing its lipophilicity and potency in leukemia models .
- WP401 combines 4'-epimerization with a 2'-bromo substitution, enabling activity against multidrug-resistant cancers by stabilizing non-canonical DNA conformations .
Pharmacokinetic and Toxicity Profiles
Key Observations :
- This compound has a higher plasma clearance and longer half-life than daunorubicin, suggesting broader tissue distribution .
- Its reduced cardiotoxicity correlates with lower accumulation in cardiac tissue, as observed in murine models .
- Idarubicin demonstrates rapid clearance and minimal cardiac toxicity, attributed to its demethoxy structure .
Antitumor Efficacy
Key Observations :
- This compound shows comparable efficacy to daunorubicin in vitro but requires higher doses for equivalent effects .
- WP401 outperforms both daunorubicin and its 4'-epi derivative in multidrug-resistant cell lines due to its unique DNA-binding properties .
- Idarubicin is 10-fold more potent than daunorubicin in leukemia models, attributed to its enhanced cellular uptake .
Biologische Aktivität
4'-Epi-daunorubicin, an anthracycline antibiotic and a derivative of daunorubicin, exhibits significant biological activity, particularly in the context of cancer treatment. This compound is notable for its ability to induce apoptosis in cancer cells and is utilized in various chemotherapy regimens. Below is a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview
This compound is structurally similar to daunorubicin but differs in the spatial orientation of the hydroxyl group at the 4' carbon of its sugar moiety. This modification contributes to its unique properties and reduced toxicity compared to its parent compound.
Target Enzymes:
- Topoisomerase II: this compound primarily targets topoisomerase II, an enzyme crucial for DNA replication and transcription. The drug stabilizes the DNA-topoisomerase II complex, preventing the religation step necessary for DNA repair .
Mode of Action:
- DNA Intercalation: The compound intercalates between DNA base pairs, leading to double-strand breaks (DSBs) that inhibit DNA replication and transcription, ultimately resulting in cell death .
- Cell Cycle Arrest: It induces cell cycle arrest at various checkpoints, particularly at G2/M phase, which is critical for cancer cell proliferation.
This compound has been shown to interact with various biomolecules, influencing cellular processes significantly. Its biochemical properties include:
- Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
- Metabolic Pathways: It is involved in the biosynthetic pathway of TDP-L-daunosamine, which is essential for its biological activity.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits significant variability in absorption and distribution among individuals. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Absorption | 100% |
Volume of Distribution | 21 ± 2 L/kg (60 mg/m²) |
Protein Binding | 77% |
Metabolism | Primarily hepatic |
These parameters suggest a rapid absorption and a relatively high volume of distribution, indicating extensive tissue penetration .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in treating various cancers:
- In Vivo Studies:
- Clinical Applications:
-
Resistance Mechanisms:
- Research has focused on understanding how this compound circumvents common resistance mechanisms observed with other anthracyclines. Studies indicate that it may be less likely to be extruded by multidrug resistance (MDR) transporters due to its structural modifications.
Q & A
Basic Research Questions
Q. How does the stereochemical configuration of 4'-Epi-daunorubicin influence its mechanism of action compared to daunorubicin?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine structural differences. Compare binding affinity to DNA or topoisomerase II via fluorescence quenching assays or surface plasmon resonance (SPR). Quantify intercalation efficiency using spectrophotometric titration . For functional analysis, employ cell viability assays (e.g., MTT) in leukemia cell lines to correlate structural differences with cytotoxicity .
Q. What analytical techniques are essential for characterizing this compound in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures purity and stability assessment. NMR confirms stereochemical integrity, while circular dichroism (CD) evaluates conformational changes in solution. For quantification in biological matrices, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .
Q. How can researchers design a pharmacokinetic study to compare this compound and daunorubicin?
- Methodological Answer : Apply the PICO framework: P (Population: rodent models), I (Intervention: this compound), C (Comparison: daunorubicin), O (Outcome: AUC, half-life, clearance). Use serial blood sampling followed by LC-MS/MS analysis. Incorporate non-compartmental modeling (e.g., WinNonlin) to derive pharmacokinetic parameters. Ensure ethical approval for animal protocols .
Q. What ethical guidelines govern the use of this compound in animal studies?
- Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) protocols. Prioritize the 3Rs (Replacement, Reduction, Refinement). For toxicity studies, use the lowest effective dose and include humane endpoints. Document compliance with ARRIVE guidelines for transparent reporting .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity between in vitro and in vivo models be resolved?
- Methodological Answer : Conduct a scoping review to map inconsistencies (e.g., variations in cell lines vs. tumor xenografts) . Replicate experiments using standardized conditions (e.g., oxygen levels, serum concentrations). Apply meta-analysis to pooled data, adjusting for covariates like dosing schedules. Validate findings using patient-derived xenograft (PDX) models .
Q. What experimental strategies assess the role of ABC transporters in this compound resistance?
- Methodological Answer : Use CRISPR-Cas9 to knockout ABCB1 or ABCG2 genes in resistant cell lines. Measure intracellular drug accumulation via flow cytometry with fluorescent analogs. Combine this compound with transporter inhibitors (e.g., verapamil) and quantify synergy via Chou-Talalay analysis. Validate with ATPase activity assays .
Q. How can researchers optimize this compound’s therapeutic index by reducing cardiotoxicity?
- Methodological Answer : Perform quantitative structure-activity relationship (QSAR) modeling to identify structural modifications that retain antitumor activity but minimize reactive oxygen species (ROS) generation. Test derivatives in zebrafish or murine models, monitoring cardiac biomarkers (e.g., troponin). Use proteomics to compare off-target effects with parent compounds .
Q. What methodologies enable the systematic evaluation of this compound’s synergy with other anticancer agents?
- Methodological Answer : Design a factorial experiment varying doses of this compound and combinatory drugs (e.g., cytarabine). Analyze synergy via Bliss independence or Loewe additivity models. Use RNA sequencing to identify pathway crosstalk. Ensure statistical power by calculating sample sizes a priori .
Q. How should researchers manage and share raw data from this compound studies to comply with FAIR principles?
- Methodological Answer : Store spectral data (NMR, MS) in repositories like Chemotion or nmrXiv with unique digital object identifiers (DOIs). Annotate datasets using ISA-Tab format for metadata. Share protocols via protocols.io . Adhere to institutional data management plans (DMPs) and use ELNs (e.g., Chemotion ELN) for traceability .
Q. What meta-analysis frameworks are suitable for synthesizing clinical data on this compound?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use RevMan or R’s metafor package to calculate pooled effect sizes (e.g., hazard ratios for survival). Assess heterogeneity via I² statistics. Stratify analysis by study design (e.g., Phase I vs. II trials) and adjust for publication bias using funnel plots .
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-RPDDNNBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206629 | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57918-24-8 | |
Record name | Epidaunorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57918-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Epi-daunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Epi-daunorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57918-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPIDAUNORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.